molecular formula C17H16ClFN2O3S B3018438 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide CAS No. 922105-19-9

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B3018438
CAS No.: 922105-19-9
M. Wt: 382.83
InChI Key: GNGFJELAANFHNO-UHFFFAOYSA-N
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Description

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative supplied for advanced chemical and pharmacological research. This compound belongs to the sulfonamide class, a group of synthetic antimicrobial agents known for their broad-spectrum activity against bacterial infections. Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase, a key component in the folate synthesis pathway essential for bacterial growth and replication. The molecular structure of this specific analog incorporates a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline moiety, a privileged scaffold in medicinal chemistry, linked via a sulfonamide bridge to a dichlorinated and fluorinated benzene ring. The strategic placement of chlorine and fluorine atoms is designed to influence the compound's electronic properties, lipophilicity, and overall bioavailability, which can be critical for modulating its interaction with biological targets. Research into related tetrahydroquinoline-sulfonamide hybrids, as investigated in recent studies, suggests potential applications in developing novel therapeutic candidates, particularly in overcoming antibacterial resistance. Furthermore, such compounds are frequently employed in molecular docking studies and DFT (Density Functional Theory) calculations to investigate their electronic configuration, frontier molecular orbitals (HOMO-LUMO), and binding affinities towards specific protein targets. This product is intended for research applications only, including but not limited to, investigative studies in medicinal chemistry, antimicrobial susceptibility testing, structure-activity relationship (SAR) analysis, and as a building block in the synthesis of more complex chemical entities. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-2-21-16-7-4-12(9-11(16)3-8-17(21)22)20-25(23,24)13-5-6-15(19)14(18)10-13/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGFJELAANFHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an enamine.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoline core.

Scientific Research Applications

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Analogs with Varied Benzene Substituents

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 922026-10-6)
  • Molecular Formula : Presumed C₁₉H₂₂N₂O₅S (based on substituents).
  • Substituents : The benzene ring contains 2,5-dimethoxy groups instead of halogens.
  • Key Differences: Methoxy groups are electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing chloro/fluoro groups in the target compound.

Compounds with Modified Tetrahydroquinolin Moieties

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
  • Molecular Formula : C₂₂H₂₅N₃O₂ (MW: 363.45 g/mol).
  • Substituents: Features a methyl group at position 1 of the tetrahydroquinoline and a propionamide linkage instead of a sulfonamide.
  • The amide linkage vs. sulfonamide alters hydrogen-bonding capacity and acidity .

Halogenated Analog: BD447299 (BLD Pharm Ltd.)

  • Molecular Formula : C₂₅H₂₃ClN₂O₃ (purity: 98%).
  • Substituents : Contains 3-bromo-4-fluorophenyl and an oxadiazole-carboximidamide group.
  • Key Differences :
    • Bromo substituent increases molecular weight and lipophilicity compared to chloro.
    • The oxadiazole ring may confer distinct electronic properties, influencing target affinity .

Metal Complexes with Chloro-Substituted Ligands

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II)
  • Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂ (MW: 598.23 g/mol).
  • Structure : A nickel(II) complex with a distorted square-planar geometry coordinated via sulfur and oxygen atoms.
  • Key Differences :
    • The chloro-benzamido ligand shares a halogenated aromatic system with the target compound but lacks the sulfonamide group.
    • Metal coordination introduces redox activity and distinct physicochemical behaviors .

Data Table: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Benzene) Tetrahydroquinolin Substituents Key Features Source
Target Compound C₁₇H₁₈ClFN₂O₄S₂ 432.9 3-Cl, 4-F 1-Ethyl, 2-oxo Sulfonamide, halogenated
CAS 922026-10-6 C₁₉H₂₂N₂O₅S* ~390* 2,5-(OCH₃) 1-Ethyl, 2-oxo Methoxy, sulfonamide
BD447299 C₂₅H₂₃ClN₂O₃ Not reported 3-Br, 4-F N/A Bromo, oxadiazole
Compound C₂₂H₂₅N₃O₂ 363.45 N/A 1-Methyl, 2-oxo Propionamide, methyl
Nickel Complex () C₂₄H₂₈Cl₂N₄NiO₂S₂ 598.23 3-Cl Diethylcarbamothioyl Metal coordination, chloro

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Electron-Withdrawing vs. Donating Groups : Chloro/fluoro substituents reduce electron density on the benzene ring, increasing sulfonamide acidity (pKa ~1–2) compared to methoxy derivatives (pKa ~4–5).
  • Steric Effects: The ethyl group on the tetrahydroquinoline may hinder rotational freedom, affecting binding pocket interactions in biological targets.

Biological Activity

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a sulfonamide group with a tetrahydroquinoline moiety, which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN2O3SC_{17}H_{17}ClN_2O_3S. It contains a chloro substituent and a sulfonamide group, which are known to influence its biological activity. The presence of the tetrahydroquinoline structure is significant as it is frequently found in many bioactive compounds.

PropertyValue
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.84 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. The incorporation of the tetrahydroquinoline moiety may enhance this activity by increasing membrane permeability or altering binding affinities to target enzymes.

Anticancer Activity

Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cells, suggesting potential for further investigation into the anticancer properties of this compound.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could also be pivotal in its biological profile. For example, it may act as an inhibitor of carbonic anhydrase or other relevant enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Case Studies

Several studies have investigated related compounds with similar functional groups:

  • Study on Antimicrobial Activity :
    • A study published in Molecules explored the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the benzene ring significantly influenced activity levels .
  • Cytotoxicity Assessment :
    • Research conducted on tetrahydroquinoline derivatives demonstrated their potential as anticancer agents in vitro. The study showed that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Enzyme Inhibition Study :
    • A paper highlighted the inhibitory effects of sulfonamide derivatives on various enzymes. The findings suggested that the structural modifications could enhance binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the recommended synthetic routes for this sulfonamide derivative, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with an amine-bearing tetrahydroquinoline moiety. Key steps include:

  • Amine Activation : Use coupling agents like EDCI/HOBt or DCC to facilitate sulfonamide bond formation in anhydrous DMF or THF .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Example Optimization Table :

ParameterCondition 1 (Low Yield)Condition 2 (High Yield)
SolventDCMAnhydrous DMF
Coupling AgentDCCEDCI/HOBt
Reaction Time12 hours24 hours
Yield45%78%

Q. What analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., fluorine and chlorine environments) and tetrahydroquinoline ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 423.0642) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions in the sulfonamide group .

Q. What are the key safety considerations for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at –20°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Reprodubility : Standardize experimental conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC50_{50} values for kinase inhibition may arise from variations in ATP concentrations .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization assays to confirm binding affinity .
  • Data Analysis : Apply multivariate statistics (e.g., ANOVA) to account for batch effects or solvent impurities .

Q. What methodologies are recommended for investigating target interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Validate with mutagenesis studies .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. What strategies elucidate degradation pathways and stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS .
  • Kinetic Stability Assays : Store samples at 40°C/75% RH for 4 weeks and quantify remaining intact compound. Identify major degradants (e.g., hydrolyzed sulfonamide or oxidized quinoline) .
  • Mechanistic Probes : Use 18O^{18}O-labeling in hydrolysis studies to track oxygen incorporation into degradation products .

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